![molecular formula C4H3N5 B13963169 7H-1,2,3-Triazolo[4,5-d]pyrimidine CAS No. 273-37-0](/img/structure/B13963169.png)
7H-1,2,3-Triazolo[4,5-d]pyrimidine
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Overview
Description
7H-1,2,3-Triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-1,2,3-Triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride, followed by cyclization with hot formamide to yield the desired compound . Another approach involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazolo-pyrimidine structure under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact and enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7H-1,2,3-Triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings, leading to different functionalized products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
7H-1,2,3-Triazolo[4,5-d]pyrimidine and its derivatives have various applications, especially in the medical field, including anti-thrombotic and anti-cancer applications . These compounds have been investigated for their biological properties, and several studies have explored their potential as inhibitors and therapeutic agents .
Scientific Research Applications
Anti-thrombotic Agents:
- Mechanism of Action Triazolo[4,5-d]pyrimidine compounds function as P2T (P2Y ADP or P2T AC) receptor antagonists . These receptors play a crucial role in platelet aggregation, and by blocking them, these compounds can prevent the formation of blood clots .
- Therapeutic Use These compounds are useful as inhibitors of platelet activation, aggregation, and degranulation. They also promote platelet disaggregation and act as anti-thrombotic agents . They are indicated for the treatment and prevention of various conditions, including unstable angina, primary arterial thrombotic complications of atherosclerosis, thrombotic or embolic stroke, transient ischaemic attacks, peripheral vascular disease, and myocardial infarction . They can also address arterial complications resulting from interventions such as angioplasty, stent placement, and vascular graft surgery .
- Administration The compounds can be administered in several ways, including topically (e.g., to the lungs or airways via solutions, suspensions, or dry powder formulations) and systemically (e.g., orally via tablets, capsules, or syrups, or parenterally via sterile solutions or suspensions) .
Anti-cancer Agents:
- LSD1 Inhibition Certain triazolo[4,5-d]pyrimidine derivatives have been identified as Lysine Specific Demethylase 1 (LSD1) inhibitors . LSD1 is an enzyme that regulates lysine methylation and is implicated in the progression of some human malignant tumors . Inhibiting LSD1 can lead to the inhibition of cancer proliferation and migration .
- Study Findings One study synthesized a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives and evaluated their LSD1 inhibitory effects. Compound 27 was identified as a potent and reversible LSD1 inhibitor with some selectivity over monoamine oxidase A/B (MAO-A/B) . In MGC-803 cells, treatment with Compound 27 significantly inhibited LSD1 activity and modulated cancer cell growth and migration in vitro .
- SAR Investigation Structure-activity relationship (SAR) studies indicated that the R3X group is important for LSD1 inhibition, and the replacement of the carbon atom in the phenyl ring with a nitrogen atom significantly affected the inhibitory activity against LSD1 .
Anti-bacterial agents:
- Study Findings A study of synthesized 1,2,3-triazolo[4,5-d]pyrimidines related to ticagrelor showed that slight modifications to the structure of ticagrelor dramatically led to a loss of antibacterial activity against methicillin-resistant Staphylococcus aureus, while antiplatelet activity was maintained with some simplified ticagrelor analogues . The results indicated that the antiplatelet and antibacterial activity of 1,2,3-triazolo[4,5-d]pyrimidines were not necessarily linked, suggesting that the observed effects involve distinct mechanisms and unrelated biological targets .
Coordination Compounds:
Mechanism of Action
The mechanism of action of 7H-1,2,3-Triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to form essential hydrogen bonds with key residues in the CDK2 active site .
Comparison with Similar Compounds
7H-1,2,3-Triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring system, known for its anticancer properties.
1,2,4-Triazolo[4,3-a]pyrimidine: A related compound with a different ring fusion pattern, used in the synthesis of various pharmaceuticals.
8-Azaguanine: A compound with a similar triazolo-pyrimidine structure, known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its distinct chemical reactivity and biological activity .
Biological Activity
7H-1,2,3-Triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activities, including its anticancer, antibacterial, and enzyme inhibitory effects. The findings are supported by data tables and case studies from recent research.
Chemical Structure and Properties
This compound features a fused triazole and pyrimidine ring system. This unique structure contributes to its potential interactions with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound derivatives.
- Inhibition of Cancer Cell Proliferation : A study synthesized several derivatives and evaluated their cytotoxicity against multiple cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds exhibited IC50 values as low as 6 nM against HCT-116 cells, significantly outperforming standard treatments like sorafenib .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes such as lysine-specific demethylase 1 (LSD1). For instance, compound 27 demonstrated an IC50 of 0.564 μM as a reversible LSD1 inhibitor, leading to reduced cell migration in gastric cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
14 | MCF-7 | 0.045 | CDK2 inhibition |
27 | MGC-803 | 0.564 | LSD1 inhibition |
4c | MDA-MB-231 | 17.83 | Apoptosis induction |
4j | MCF-7 | 19.73 | Apoptosis induction |
Antibacterial and Antifungal Activity
The compound's derivatives have also shown significant antibacterial and antifungal properties.
- Broad-Spectrum Activity : Triazolo-pyrimidines have been reported to exhibit activity against various bacterial strains and fungi. For instance, some derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .
Table 2: Antibacterial Activity of Selected Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | Staphylococcus aureus | 12.5 μg/mL |
B | Escherichia coli | 25 μg/mL |
C | Candida albicans | 10 μg/mL |
Enzyme Inhibition
This compound derivatives have been explored for their ability to inhibit key enzymes involved in cancer progression.
- Cyclin-dependent Kinase Inhibition : Compounds have shown significant inhibitory effects on CDK2/cyclin A2 complexes with IC50 values ranging from 0.057 to 0.119 μM. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies illustrate the effectiveness of these compounds in preclinical models:
- Case Study on Compound 14 : Demonstrated potent dual activity against both CDK2 and multiple cancer cell lines. It induced apoptosis and altered cell cycle progression significantly in treated cells.
- Case Study on Compound 27 : Showed promising results as an LSD1 inhibitor in gastric cancer cell lines, leading to reduced tumor cell migration and proliferation.
Q & A
Q. What key structural modifications enhance the metabolic stability of 7H-1,2,3-Triazolo[4,5-d]pyrimidine derivatives compared to conventional nucleoside analogs?
Basic
The absence of a glycosidic bond in carbocyclic analogs prevents enzymatic cleavage, significantly improving metabolic stability. This structural feature is critical for in vivo applications requiring prolonged antiviral activity. Additionally, fluorine substitutions at specific positions (e.g., C-2 of the cyclopentyl ring) enhance bioavailability and resistance to oxidative degradation. Analytical confirmation via 1H NMR and X-ray crystallography validates these structural advantages .
Q. What synthetic methodologies are recommended for constructing the this compound core?
Basic
Key steps include:
- Cyclization : Nitrous acid-mediated reactions (e.g., sodium nitrite with pyrimidine precursors under acidic conditions at 0°C) to form the triazole ring.
- Enantiomeric Resolution : Adenosine deaminase-catalyzed hydrolysis of racemic mixtures to isolate bioactive enantiomers (e.g., (1R,2R,3R,4R)-configured derivatives).
- Protection/Deprotection : Use of benzoyl groups to preserve hydroxyl moieties during synthesis, followed by sodium methoxide-mediated deprotection .
Q. How should researchers characterize triazolopyrimidine derivatives analytically?
Basic
Standard techniques include:
- NMR Spectroscopy : 1H/13C analysis of cyclopentyl proton environments and heterocyclic ring systems (e.g., distinguishing C-5 amino group signals at δ 6.90 ppm).
- IR Spectroscopy : Verification of hydroxyl (3300–3200 cm−1) and carbonyl (1720 cm−1) groups.
- UV-Vis : Identification of π→π* transitions (e.g., λmax at 228–315 nm).
- Mass Spectrometry : Confirmation of molecular weights (e.g., C10H12FN6O3 at m/z 298.1) .
Q. How can discrepancies between in vitro and in vivo antiviral efficacy data be resolved?
Advanced
Researchers should systematically investigate:
Bioavailability : Perform pharmacokinetic profiling (plasma protein binding, tissue distribution).
Metabolism : Use hepatic microsome assays to identify metabolic conversion rates.
Species-Specific Activation : Compare enzymatic activation pathways across models (e.g., thymidine kinase dependency in HSV-1 vs. VZV).
The 1985 mouse model by Ericson et al. highlighted translation challenges requiring adjusted dosing regimens due to rapid renal clearance .
Q. What strategies optimize enantiomeric purity during carbocyclic triazolopyrimidine synthesis?
Advanced
Critical approaches include:
- Enzymatic Resolution : Adenosine deaminase-mediated hydrolysis of racemic intermediates (40°C, pH 7.0 phosphate buffer) to yield >99% enantiomeric excess.
- Chiral Auxiliaries : Use of (1R,2S,3R,4R)-configured aristeromycin derivatives as starting materials.
- Chromatographic Separation : Silica gel chromatography with ethyl acetate/cyclohexane gradients (3:1) to resolve diastereomers .
Q. How do C-5 substituent modifications impact binding to diverse biological targets (e.g., viral polymerases vs. cannabinoid receptors)?
Advanced
- Antiviral Activity : The C-5 amino group is essential for mimicking guanine in viral polymerase active sites (Ki < 50 nM for HSV-1).
- Cannabinoid Receptor Affinity : Alkyl/aryl substitutions at C-5 (e.g., propoxyphenyl groups) increase CB2 receptor binding (IC50 = 12 nM) via hydrophobic interactions.
- Computational Modeling : QSAR studies incorporating Hammett σ values and π-surface areas explain >80% of activity variance across 37 derivatives .
Q. What experimental designs address conflicting cytotoxicity data across cell lines?
Advanced
- Cell-Specific Metabolism : Compare activation pathways (e.g., kinase expression levels) via Western blotting.
- Cytotoxicity Profiling : Use parallel assays on primary human fibroblasts and cancer cell lines (e.g., HeLa) with CC50 determination.
- Mechanistic Studies : Evaluate mitochondrial toxicity (JC-1 staining) and DNA incorporation rates (radiolabeled analogs) .
Q. How can regioselectivity be controlled during triazole annulation to pyrimidine precursors?
Advanced
- Temperature Control : Maintain -5°C to 0°C during diazotization to favor C-4 over C-2 cyclization.
- Directing Groups : Amino substituents at C-5 of pyrimidine direct triazole formation (yield >85%).
- Solvent Optimization : Dichloromethane/chloroform mixtures reduce byproduct formation compared to polar aprotic solvents .
Q. What computational tools predict binding affinities to viral vs. mammalian targets?
Advanced
- Molecular Docking : AutoDock Vina with HSV polymerase crystal structures (PDB: 6M7K) identifies key hydrogen bonds (e.g., N-3 with Asp-588).
- MD Simulations : AMBER force field trajectories (100 ns) assess target selectivity by comparing binding pocket flexibility.
- Free Energy Perturbation : Calculate ΔΔG values for fluorine substitutions to optimize selectivity ratios (>100-fold for viral vs. human polymerases) .
Q. How are formulation challenges addressed for topical vs. systemic delivery?
Advanced
- Topical Creams : 0.5–5% active ingredient in cetostearyl alcohol bases for sustained dermal release.
- Parenteral Forms : Lyophilized sodium salts (e.g., Example 2 in ) with 0.01% benzalkonium chloride for IV stability.
- Bioavailability Enhancement : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) increases CNS penetration by 3-fold .
Properties
CAS No. |
273-37-0 |
---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
7H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h2H,1H2 |
InChI Key |
BHPATMJVJXDPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=NC2=NC=N1 |
Origin of Product |
United States |
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